N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S/c1-23-11-6-8(18(21)22)2-3-10(11)16-12(19)9-7-15-14-17(13(9)20)4-5-24-14/h2-3,6-7H,4-5H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWBCYOBUDPEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under microwave irradiation . This green chemistry approach is efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free conditions and the use of catalysts can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various substituted derivatives with different functional groups .
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects. The exact molecular pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to structurally related derivatives (Table 1), focusing on substituent modifications:
Key Observations :
Physicochemical Properties
Data from spectral and analytical studies (Table 2):
Analysis :
- Melting Points : Nitro-substituted derivatives (e.g., 4g) exhibit higher melting points (240–241°C) due to stronger intermolecular interactions compared to methoxy analogs (210–212°C) .
- ¹H NMR : All compounds show aromatic proton signals between δ 6.69–7.62 ppm, with NH protons deshielded at δ 7.59–8.35 .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo-pyrimidine class. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- IUPAC Name : this compound
This structure features a thiazole ring fused with a pyrimidine moiety, which contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives can have MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that derivatives showed potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), with IC values ranging from 5.69 to 9.36 µM .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substituents on the thiazolo-pyrimidine framework enhance anticancer efficacy .
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiazolo-pyrimidine derivatives highlighted their effectiveness against various bacterial strains. Compound variants were tested for their ability to inhibit biofilm formation and showed promising results in reducing biofilm mass significantly compared to control groups .
Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer activity, a derivative of the thiazolo-pyrimidine class was tested against multiple cancer cell lines. The results indicated that modifications in the side chains could lead to enhanced selectivity and potency against specific cancer types .
Data Tables
| Activity Type | Compound Variant | IC / MIC (µM) | Target Organism / Cell Line |
|---|---|---|---|
| Antimicrobial | Thiazolo-Pyrimidine A | 0.22 | Staphylococcus aureus |
| Antimicrobial | Thiazolo-Pyrimidine B | 0.25 | Staphylococcus epidermidis |
| Anticancer | MCF-7 Cell Line | 5.69 | Breast Cancer |
| Anticancer | PC3 Cell Line | 9.36 | Prostate Cancer |
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can they be adapted for this compound?
Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate), aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride yields fused thiazolo-pyrimidine scaffolds . Adaptations for the target compound may involve substituting the aldehyde or pyrimidine precursor with a nitro-functionalized aryl group. Optimization of reaction time (8–10 hours) and recrystallization solvents (ethyl acetate/ethanol) is critical for yield improvement (e.g., 78% yield reported in analogous syntheses) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Assigns substituent positions and confirms ring fusion. For example, thiazolo-pyrimidine protons resonate at δ 2.2–3.5 ppm for methyl groups and δ 6.8–8.2 ppm for aromatic protons .
- X-ray crystallography : Resolves puckering in the pyrimidine ring (e.g., flattened boat conformation with a 0.224 Å deviation from planarity) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro-group vibrations (asymmetric NO₂ at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic disorder in thiazolo-pyrimidine derivatives be resolved during refinement?
Crystallographic disorder, often observed in flexible substituents (e.g., methoxy or nitro groups), can be addressed using the SHELX suite. For example:
- SHELXL : Refines anisotropic displacement parameters and applies restraints to disordered moieties.
- Hydrogen placement : Use riding models (C–H = 0.93–0.98 Å) with Uiso(H) = 1.2–1.5 Ueq(C) .
- Twinned data : SHELXE is robust for high-throughput phasing of twinned crystals, leveraging Patterson or direct methods .
Q. What experimental strategies can reconcile contradictions in biological activity data for structurally similar compounds?
Discrepancies in antimicrobial or pharmacological activity (e.g., IC50 variations) may arise from substituent electronic effects or crystallographic packing. Methodological approaches include:
- Dose-response assays : Test compounds across multiple concentrations (e.g., 0.1–100 µM) to establish structure-activity relationships (SAR).
- Molecular docking : Compare nitro-group interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Interstudy validation : Replicate assays under standardized conditions (pH, temperature) to minimize variability .
Q. How does the nitro group at the 4-position of the phenyl ring influence intermolecular interactions in the solid state?
The nitro group participates in bifurcated C–H···O hydrogen bonds, forming chains along the crystallographic c-axis. For example, in analogous structures, nitro-oxygen atoms accept H-bonds from adjacent aromatic C–H donors (2.8–3.2 Å), stabilizing the crystal lattice .
Methodological Recommendations
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and avoid byproducts.
- Crystallization : Slow evaporation from ethyl acetate/ethanol (3:2) produces diffraction-quality crystals .
- Data Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
